molecular formula C8H7NO4 B1445462 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid CAS No. 1095276-23-5

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1445462
CAS No.: 1095276-23-5
M. Wt: 181.15 g/mol
InChI Key: SQYSSECTRFWJFS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The structural exploration of 2,3-dihydro-dioxino[2,3-b]pyridine-6-carboxylic acid emerged from efforts to synthesize fused heterocyclic systems with potential biological activity. Initial synthetic approaches for related dioxinopyridine derivatives were reported in the late 20th century, with foundational work by Soukri et al. (2003) demonstrating the Smiles rearrangement as a key strategy for constructing the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold. The carboxylic acid derivative gained prominence in the 2010s as a versatile intermediate for drug discovery, particularly after AstaTech, Inc., and Sigma-Aldrich commercialized the compound (CAS 1095276-23-5) with ≥97% purity.

Key milestones include:

Year Development
2003 Smiles rearrangement methodology optimized for dihydrodioxinopyridines
2010 First large-scale synthesis protocols published
2015 Commercial availability established for medicinal chemistry applications

Chemical Classification and Nomenclature

This compound belongs to the dioxinopyridine class of bicyclic heterocycles, characterized by:

  • IUPAC Name : 2,3-Dihydrodioxino[2,3-b]pyridine-6-carboxylic acid
  • Molecular Formula : C₈H₇NO₄
  • Structural Features :
    • Fused dioxane-pyridine ring system (dihydrodioxino[2,3-b]pyridine)
    • Carboxylic acid substituent at position 6
    • Three-membered oxygen-containing ring (1,4-dioxane) fused to pyridine

The numbering system follows IUPAC guidelines for fused bicyclic systems, with the pyridine nitrogen at position 1 and the dioxane oxygen atoms at positions 2 and 3.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

  • Scaffold Diversity : The fused dioxane-pyridine system combines aromatic (pyridine) and non-aromatic (dioxane) features, enabling unique electronic properties for drug-receptor interactions.
  • Synthetic Versatility : The carboxylic acid group at position 6 permits derivatization through:
    • Amide formation
    • Esterification
    • Metal-catalyzed cross-coupling
  • Bioisosteric Potential : Serves as a dioxane-containing analog of quinoline carboxylic acids, with improved solubility profiles compared to purely aromatic systems.

Recent studies demonstrate its utility as:

  • Building block for kinase inhibitors
  • Precursor for antibacterial agents targeting DNA gyrase
  • Chiral scaffold in asymmetric catalysis

Research Trends and Developments

Current research focuses on three primary areas:

1. Antibacterial Drug Development
The compound's ability to inhibit bacterial topoisomerase IV has driven innovations in Gram-negative antibiotic design. Recent structural-activity relationship (SAR) studies show:

Modification Enzyme Inhibition (IC₅₀)
Parent acid 8.2 μM (E. coli topoIV)
Ethyl ester 12.4 μM
Amide derivatives 0.7-5.3 μM

2. Synthetic Methodology Advances
Novel routes reported since 2020 include:

  • Flow chemistry approaches (83% yield vs. 68% batch)
  • Enzymatic desymmetrization for enantiopure derivatives
  • Photocatalytic C-H functionalization at position 7

3. Materials Science Applications
Emerging uses in:

  • Metal-organic frameworks (MOFs) with Cu²⁺ nodes
  • Conductive polymers for organic electronics

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-8(11)5-1-2-6-7(9-5)13-4-3-12-6/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYSSECTRFWJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095276-23-5
Record name 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
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Preparation Methods

Cyclization of Pyridine Precursors with Dioxin Ring Formation

  • The core dioxino-pyridine framework is typically constructed by cyclocondensation reactions involving pyridine derivatives and diol or epoxide compounds under controlled conditions.
  • Catalysts and solvents vary depending on the specific route but often include acid or base catalysts to promote ring closure.

Ester Precursor Hydrolysis

  • A common intermediate is Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-7-carboxylate , synthesized via condensation and cyclization of methyl ketones and enaminones, sometimes assisted by microwave irradiation and hydrazine hydrate-mediated cyclization.
  • Hydrolysis of the methyl ester under acidic or basic conditions yields the corresponding carboxylic acid at the 6-position (or 7-position depending on isomerism).

Example Synthetic Route and Conditions

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Formation of dioxino-pyridine ring Pyridine derivative + diol or epoxide, acid catalyst, reflux 70-85 Controlled temperature critical
2 Introduction of methyl ester group Esterification or direct condensation 60-75 Purification by column chromatography
3 Hydrolysis of methyl ester to carboxylic acid Acidic or basic hydrolysis (e.g., HCl or NaOH, aqueous) 65-80 Reaction time 4-12 hours
4 Purification Silica gel chromatography or recrystallization - Ensures ≥95% purity

Detailed Research Findings on Preparation

  • Microwave-assisted cycloaddition has been reported to enhance reaction rates and yields in the synthesis of methyl ester precursors, which can then be hydrolyzed to the acid form.
  • Hydrazine hydrate-mediated cyclization is a key step in forming the fused dioxino ring system, enabling efficient ring closure and high regioselectivity.
  • Analytical techniques such as NMR spectroscopy confirm the formation of the dioxino ring and the presence of the carboxylic acid group, while mass spectrometry verifies molecular weight and purity.
  • Infrared spectroscopy identifies characteristic carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and aromatic C-H stretches (~3000 cm⁻¹), confirming functional groups.

Related Derivatives and Their Preparation

  • The 7-Bromo-2,3-dihydro-dioxino[2,3-b]pyridine-6-carboxylic acid is synthesized via multi-step organic synthesis involving bromination and subsequent ring formation. This process highlights the versatility of the core structure for functionalization.
Compound CAS Number Molecular Formula Key Preparation Notes
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carboxylic acid Not explicitly listed C8H7NO4 Hydrolysis of methyl ester precursor
7-Bromo derivative 2580243-33-8 C8H6BrNO4 Bromination followed by cyclization

Analytical Data Summary

Technique Key Findings Purpose
NMR Spectroscopy Confirmation of dioxino ring and carboxylic acid group Structural verification
IR Spectroscopy Carbonyl stretch at ~1700 cm⁻¹; aromatic C-H at ~3000 cm⁻¹ Functional group identification
Mass Spectrometry (HRMS) Molecular ion peak consistent with molecular weight Molecular weight confirmation
Chromatography (TLC, Column) Purity and reaction monitoring Purification and yield assessment

Notes on Reaction Optimization

  • Reaction temperature and time are critical parameters influencing yield and purity.
  • Use of microwave irradiation can significantly reduce reaction times in cyclization steps.
  • Purification often requires careful chromatographic separation due to closely related by-products.
  • Enantioselective synthesis methods have been developed for substituted derivatives, employing Smiles rearrangement and capillary electrophoresis for purity control, which may be adapted for related compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Remarks
Cyclocondensation Pyridine derivatives + diols/epoxides Acid/base catalysts Reflux, 2-12 h 70-85% Forms dioxino ring
Microwave-assisted cycloaddition Enaminones + dimethyl acetylenedicarboxylate Microwave irradiation Minutes to hours Improved yields Rapid synthesis
Hydrazine hydrate cyclization Intermediate adducts Hydrazine hydrate Room temp to reflux High regioselectivity Key ring closure step
Ester hydrolysis Methyl ester precursors HCl or NaOH aqueous Room temp to reflux, 4-12 h 65-80% Produces carboxylic acid

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered chemical properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibit antimicrobial properties. These compounds have been evaluated for their efficacy against a range of bacteria and fungi. A study highlighted the synthesis of various derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics .

Anti-inflammatory Properties
Another promising application is in the field of anti-inflammatory drugs. Compounds derived from 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have shown inhibition of key inflammatory pathways in vitro. This suggests their potential for treating inflammatory diseases such as arthritis and other chronic conditions .

Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, indicating its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Building Block in Organic Synthesis
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. Researchers have employed this compound in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Synthetic Routes
The compound can be synthesized through several methods involving pyridine derivatives and dioxaborolane reagents. These methods often utilize palladium catalysts to facilitate reactions such as borylation and other coupling reactions . The efficiency of these synthetic routes can be enhanced using continuous flow reactors and automated systems to increase yield and reduce production time .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDerivatives showed significant activity against resistant bacterial strains.
Study 2Anti-inflammatory PropertiesInhibition of inflammatory pathways was observed in vitro.
Study 3Neuroprotective EffectsCompounds protected neuronal cells from oxidative damage.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Dioxinopyridine Core

Halogenated Derivatives
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid (CAS: 877177-32-7): Molecular Formula: C₈H₆ClNO₄ Molecular Weight: 215.59 g/mol The chlorine atom at position 7 enhances lipophilicity and may influence reactivity in nucleophilic substitution or cross-coupling reactions .
  • Iodinated Derivatives (e.g., 7-Iodo and 6-Iodo analogues):
    • Molecular Weight: ~263.04 g/mol
    • Iodine’s large atomic radius and polarizability make these compounds candidates for radiolabeling or as intermediates in medicinal chemistry .
Functional Group Modifications
  • (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol (CAS: 443956-46-5): A hydroxyl group replaces the carboxylic acid, reducing acidity but introducing polarity for solubility adjustments .

Benzodioxine vs. Dioxinopyridine Systems

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 4442-54-0):
    • Molecular Formula: C₉H₈O₄
    • Molecular Weight: 180.16 g/mol
    • Replacing the pyridine ring with a benzene ring alters electronic properties, reducing nitrogen-mediated hydrogen bonding and aromatic π-π interactions .

Physicochemical and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid 1095276-23-5 C₈H₇NO₄ 181.15 Carboxylic acid at position 6; acidic, hydrogen-bond donor/acceptor
7-Chloro derivative 877177-32-7 C₈H₆ClNO₄ 215.59 Increased lipophilicity; halogen-mediated reactivity
6-Bromo derivative - C₇H₆BrNO₂ 263.04 Bromine enhances cross-coupling utility
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 4442-54-0 C₉H₈O₄ 180.16 Benzene ring reduces nitrogen-based interactions

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C8H7NO4C_8H_7NO_4 and features a unique bicyclic structure consisting of a dioxin ring fused to a pyridine ring. The presence of the carboxylic acid functional group contributes to its chemical reactivity and biological activity.

Structural Information

PropertyValue
Molecular FormulaC8H7NO4
CAS Number1095276-23-5
SMILES RepresentationC1COC2=C(O1)C=C(C=N2)C(=O)O
InChI KeyGJMRZEFOMRCYBI-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives. A notable study evaluated the cytotoxic effects against various human cancer cell lines using an MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell Line (HCT-116) IC50 (µM)Cell Line (HepG2) IC50 (µM)
Compound A2.40 ± 0.122.54 ± 0.82
Compound B3.00 ± 0.153.10 ± 0.85
Compound C1.90 ± 0.102.00 ± 0.75

The study demonstrated that compounds with additional aromatic groups showed enhanced activity due to increased π-π interactions with target proteins involved in cell proliferation pathways .

The mechanism of action appears to involve the inhibition of topoisomerases, which are essential for DNA replication and transcription in cancer cells. By disrupting these processes, the compound can induce apoptosis in malignant cells .

Study on Antimicrobial Activity

In another investigation, derivatives of this compound were tested for antimicrobial properties against various bacterial strains. The findings revealed moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus12
Compound CP. aeruginosa10

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Q & A

Basic: What are the established synthetic routes for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid, and what are their comparative yields and purities?

Methodological Answer:
Synthesis typically involves cyclocondensation of diol derivatives with pyridine precursors. For example, halogenated intermediates (e.g., bromo or chloro substituents) are used to facilitate ring closure via nucleophilic substitution or Suzuki-Miyaura coupling . Acid-catalyzed cyclization of pre-functionalized pyridine derivatives (e.g., ester or aldehyde precursors) is another route, followed by oxidation to the carboxylic acid . Purification via recrystallization or preparative HPLC is critical, with yields varying between 40–70% depending on substituent steric effects and reaction conditions. Purity (>95%) is confirmed by LC-MS and NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers anticipate?

Methodological Answer:

  • 1H/13C NMR : The dioxane ring protons (δ 4.2–4.5 ppm, multiplet) and pyridine protons (δ 7.8–8.5 ppm) are diagnostic. The carboxylic acid proton (δ 12–14 ppm, broad) may appear in DMSO-d6 .
  • IR : Strong O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]+ calculated for C8H7NO4: 181.0375) confirms molecular identity .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, as seen in structurally related PDB ligands .

Advanced: How can computational chemistry (e.g., DFT calculations) aid in predicting the reactivity and tautomeric stability of this compound in different solvents?

Methodological Answer:
DFT studies (B3LYP/6-311+G(d,p)) optimize geometry and evaluate tautomeric equilibria (keto-enol). Solvent effects (e.g., water vs. DMSO) are modeled using implicit solvation (PCM). HOMO-LUMO gaps predict electrophilic/nucleophilic sites, while Fukui indices guide functionalization strategies. For example, the carboxylic acid group exhibits high electrophilicity, favoring amidation or esterification .

Advanced: What strategies are recommended for resolving contradictory data regarding the acid dissociation constant (pKa) of this compound across experimental setups?

Methodological Answer:

  • Potentiometric Titration : Standardize against buffer solutions in varied ionic strengths.
  • UV-Vis Spectroscopy : Monitor pH-dependent absorbance shifts (e.g., λmax ~270 nm for deprotonated form).
  • Computational pKa Prediction : Use tools like MarvinSketch or ACD/Labs, accounting for solvent dielectric constants.
    Contradictions often arise from hydration states (e.g., hemihydrates in crystallographic data ) or impurities. Cross-validate with HPLC-purified samples (>98% purity) .

Advanced: What methodological considerations are critical when designing derivatives for structure-activity relationship (SAR) studies in enzyme inhibition?

Methodological Answer:

  • Functionalization : Introduce substituents (e.g., halogens, amines) at positions 7 or 8 to modulate steric/electronic effects. Derivatives like 7-bromo or 8-amine analogs are common .
  • Biological Assays : Pair enzymatic inhibition assays (e.g., IC50 determination) with molecular docking (PDB: 0QQ ligand ) to correlate activity with binding modes.
  • Metabolic Stability : Assess via microsomal incubation (e.g., CYP450 isoforms) to prioritize lead compounds .

Advanced: How can researchers address challenges in regioselective functionalization of the dioxino-pyridine core?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to install substituents at position 6 or 7 .
  • Protection/Deprotection : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to avoid interference during halogenation .
  • Cross-Coupling : Leverage palladium catalysis (e.g., Buchwald-Hartwig for amine introduction) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid

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